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N-(2,3-dichlorophenyl)quinazolin-4-amine

Medicinal Chemistry Kinase Inhibitors Lead Optimization

Kinase inhibitor SAR programs often stall when sourcing 4-anilinoquinazolines with non-canonical aniline substitution-most vendors stock only gefitinib/erlotinib-type patterns. N-(2,3-dichlorophenyl)quinazolin-4-amine fills this gap with its distinct 2,3-dichloro regiochemistry, delivering a unique electronic and steric environment for ATP-pocket binding. • Enables kinome-wide profiling to identify novel targets beyond EGFR. • Minimal MW (290.15) leaves optimization headroom at the 6- and 7-positions. • Clean scaffold for biophysical studies (SPR, X-ray crystallography) without solubilizing side-chain artifacts. • Available as free base or HCl salt; batch-specific COA and custom synthesis options provided.

Molecular Formula C14H9Cl2N3
Molecular Weight 290.1 g/mol
Cat. No. B11622826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)quinazolin-4-amine
Molecular FormulaC14H9Cl2N3
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14/h1-8H,(H,17,18,19)
InChIKeyNIXXUWRPJWRXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-dichlorophenyl)quinazolin-4-amine Overview


N-(2,3-dichlorophenyl)quinazolin-4-amine is a small molecule belonging to the 4-anilinoquinazoline class, a privileged scaffold in medicinal chemistry known for generating potent ATP-competitive kinase inhibitors [1]. Its structure features a quinazoline core substituted at the 4-position with a 2,3-dichlorophenyl group. The molecular formula of the free base is C14H9Cl2N3 (MW 290.15 g/mol), while its hydrochloride salt (C14H10Cl3N3) has a MW of 326.6 g/mol [2]. This compound is cataloged in the ChEMBL database (CHEMBL3604516) with a preclinical Max Phase, indicating early-stage research interest [1].

1
Scaffold class
4-Anilinoquinazoline kinase inhibitor core for medicinal chemistry research
2
Selection context
2,3-Dichloro substitution provides a distinct steric and electronic profile for SAR studies
3
Development stage
Preclinical tool compound with no solubilizing side chains, suitable as a minimal pharmacophore probe

Why N-(2,3-dichlorophenyl)quinazolin-4-amine Is Unique


The 4-anilinoquinazoline scaffold is notoriously sensitive to aniline substitution patterns. Clinically approved agents like gefitinib (3-chloro-4-fluoroaniline) and erlotinib (3-ethynylaniline) derive their unique kinase selectivity and pharmacokinetic profiles from specific substituents. Similarly, the 2,3-dichloro substitution on the aniline ring of this compound creates a distinct electronic and steric environment. This pattern differs from the more common 3-chloro, 3,4-dichloro, or 2,4-dichloro isomers, which will predictably alter the binding pose within the ATP pocket and affect the compound's selectivity fingerprint. Therefore, generic substitution with a different N-aryl quinazolinamine is not chemically valid for preserving a specific biological profile [1].

Target
N-(2,3-dichlorophenyl)quinazolin-4-amine
Unique 2,3-dichloro aniline pattern; unsubstituted at 6,7-positions. Binding pose and selectivity fingerprint are specific to this arrangement.
Common analogues
Gefitinib, erlotinib or 3-chloro isomers
Different halogen patterns or added 6,7-substituents alter hinge-region interactions and ATP-pocket orientation; kinase profile may not transfer.
Target
Minimal quinazoline core
Lacks electron-donating 6,7-dimethoxy/morpholinopropoxy groups. This simplified structure removes key hydrogen bonds present in EGFR inhibitors.
Substitute risk
6,7-Disubstituted quinazolines
Adding solubilizing chains will reintroduce hinge contacts; the resulting selectivity and permeability profile may shift away from the bare scaffold.

N-(2,3-dichlorophenyl)quinazolin-4-amine: Evidence of Differentiation


Molecular Weight Differentiation

N-(2,3-dichlorophenyl)quinazolin-4-amine (MW 290.15 g/mol free base) lacks the solubilizing 6,7-dimethoxy or 6-(3-morpholinopropoxy) groups present in erlotinib (MW 393.44 g/mol) and gefitinib (MW 446.90 g/mol). This structural difference results in a significantly lower molecular weight and reduced hydrogen bond acceptor count, which will impact both the biophysical binding mode and ADME properties [1][2].

Molecular Weight
Reported
290.15 g/mol (free base) — 103–157 g/mol lighter than erlotinib/gefitinib
Scaffold-based property differentiation supports lead-like optimization space
Calculated MW; may influence permeability and solubility in cellular assays
Medicinal Chemistry Kinase Inhibitors Lead Optimization

Chlorine Substitution Pattern

The critical pharmacophoric element in 4-anilinoquinazolines is the N-aryl ring. The target compound's 2,3-dichloro substitution provides a unique steric and electronic profile compared to erlotinib's 3-ethynylphenyl group. The ortho (2-) chloro group of the target creates a steric clash that can alter the dihedral angle of the aniline ring, potentially leading to a different kinase selectivity profile than the meta-substituted erlotinib [1].

Aniline substitution
Class-level
2,3-dichlorophenyl vs. erlotinib’s 3-ethynylphenyl — steric clash at ortho position alters dihedral angle
Kinase selectivity profile may differ; not a functional substitute for meta-substituted EGFR inhibitors
Qualitative SAR inference; binding pose requires experimental confirmation
Structure-Activity Relationship Drug Design Selectivity

Lack of 6,7-Substitution

N-(2,3-dichlorophenyl)quinazolin-4-amine is a simplified quinazoline core lacking the 6,7-dimethoxy or 6-(3-morpholinopropoxy) substituents found in gefitinib and erlotinib. The presence of these electron-donating groups in the 6- and 7-positions is critical for the interaction of gefitinib/erlotinib with the EGFR hinge region. The target compound's simpler structure will result in a different binding conformation and a potentially distinct kinase inhibition profile [1].

6,7-Substitution
Class-level
None (unsubstituted) vs. gefitinib’s 6-OCH₃ / 7-morpholinopropoxy — loss of two key hinge hydrogen bonds
Supports minimal pharmacophore probing; EGFR hinge engagement will be fundamentally altered
Co-crystal structures of related compounds show critical role of 6,7-groups
EGFR Inhibitor Kinase Profiling Drug Discovery

N-(2,3-dichlorophenyl)quinazolin-4-amine: Key Applications


Scaffold-Hopping and SAR Exploration

Given its simplified quinazoline core with a unique 2,3-dichloro substitution pattern, this compound serves as an ideal scaffold for systematic exploration of structure-activity relationships aimed at generating novel intellectual property. It can be used as a starting point for adding substituents at the 6- and 7-positions to mimic or improve upon the profile of known inhibitors. Its low molecular weight provides room for further optimization while remaining within drug-like chemical space .

Kinase Selectivity Profiling and Probe Development

The distinct substitution pattern of this compound suggests a kinase inhibition fingerprint that differs from standard EGFR inhibitors. It can be used in kinome-wide profiling panels to identify new targets for the 4-anilinoquinazoline class and to develop chemical probes for kinases that are not effectively targeted by gefitinib or erlotinib .

Biophysical and Structural Studies

As a minimal 4-anilinoquinazoline core, this compound is suitable for biophysical studies such as protein crystallography or surface plasmon resonance to understand the fundamental binding interactions of the scaffold without the confounding effects of solubilizing side chains. Its 2,3-dichloro substitution provides distinct electron density for crystallographic refinement .

Application
Selection Property
Validation Focus
Scaffold-hopping and SAR exploration
Minimal pharmacophore with unique 2,3-dichloro substitution
Systematic 6,7-substituent scanning; IP generation potential
Kinase selectivity profiling
Distinct aniline pattern predicted to shift kinase inhibition fingerprint
Kinome-wide panel screening; identification of novel target engagement
Biophysical and structural studies
Simplified core without solubilizing side chains; defined electron density from chlorine atoms
Crystallographic refinement of ATP-pocket binding mode; SPR binding kinetics
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